molecular formula C24H25F3N4O3 B11213038 5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11213038
M. Wt: 474.5 g/mol
InChI Key: AQLGTIKQXNJCMA-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, dimethoxyphenyl, and dimethylphenyl substituents

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxyphenylhydrazine with 3,5-dimethylphenyl isocyanate to form an intermediate hydrazone. This intermediate is then cyclized with trifluoromethyl ketone under specific conditions to yield the desired pyrazolo[1,5-a]pyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H25F3N4O3

Molecular Weight

474.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H25F3N4O3/c1-13-7-14(2)9-16(8-13)28-23(32)18-12-22-29-17(11-21(24(25,26)27)31(22)30-18)15-5-6-19(33-3)20(10-15)34-4/h5-10,12,17,21,29H,11H2,1-4H3,(H,28,32)

InChI Key

AQLGTIKQXNJCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F)C

Origin of Product

United States

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